Tecomine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tecomine is an alkaloid compound derived from the plant Tecoma stans, commonly known as yellow trumpetbush or yellow elder. This plant is native to tropical regions of the Americas and has been traditionally used in folk medicine for various ailments, including diabetes management. Tecomine has garnered attention for its potential pharmacological properties, particularly in the context of diabetes treatment and its antioxidant capabilities .

Research indicates that Tecomine exhibits significant biological activities:

- Antioxidant Activity: Tecomine shows strong free radical scavenging abilities, which are crucial for reducing oxidative stress associated with chronic diseases such as cancer and diabetes .

- Antimicrobial Properties: Studies have demonstrated that extracts containing Tecomine possess antimicrobial effects against various pathogens, highlighting its potential as a natural antimicrobial agent .

- Cytotoxic Effects: In vitro studies have shown that Tecomine can induce apoptosis in cancer cells, particularly lung cancer cells, suggesting its potential use in cancer therapy .

Tecomine can be isolated from Tecoma stans through various extraction and purification techniques:

- Extraction: The plant material is typically extracted using solvents such as methanol or dichloromethane. The extraction process involves soaking the plant parts to dissolve the alkaloids.

- Chromatography: After extraction, techniques like thin-layer chromatography or column chromatography are employed to purify Tecomine from other compounds present in the extract.

- Characterization: The purity and identity of Tecomine are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Tecomine has several notable applications:

- Pharmaceutical Development: Due to its biological activities, Tecomine is being investigated for its potential use in developing new drugs for diabetes management and cancer treatment.

- Natural Antioxidant: Its antioxidant properties make it a candidate for inclusion in dietary supplements aimed at reducing oxidative stress.

- Traditional Medicine: In regions where Tecoma stans is used traditionally, Tecomine continues to play a role in herbal remedies for various ailments .

Interaction studies involving Tecomine primarily focus on its pharmacological effects when combined with other compounds or medications. For instance:

- Synergistic Effects: Research suggests that combining Tecomine with existing diabetes medications may enhance therapeutic outcomes without increasing toxicity.

- Mechanistic Studies: Studies have explored how Tecomine interacts at the cellular level, particularly regarding its role in apoptosis and oxidative stress reduction .

Several compounds share structural or functional similarities with Tecomine. Here is a comparison highlighting its uniqueness:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Hypaphorine | Various plants | Antimicrobial, antioxidant | Exhibits neuroprotective effects |

| 5-Hydroxyskytanthine | Tecoma stans | Antioxidant | Similar structure but distinct activity profile |

| Berberine | Berberis species | Antimicrobial, anti-inflammatory | Well-studied for metabolic syndrome |

| Vincristine | Catharanthus roseus | Anticancer | Used primarily in chemotherapy |

Tecomine stands out due to its specific alkaloid structure derived from Tecoma stans, which contributes to its unique pharmacological properties compared to these similar compounds.

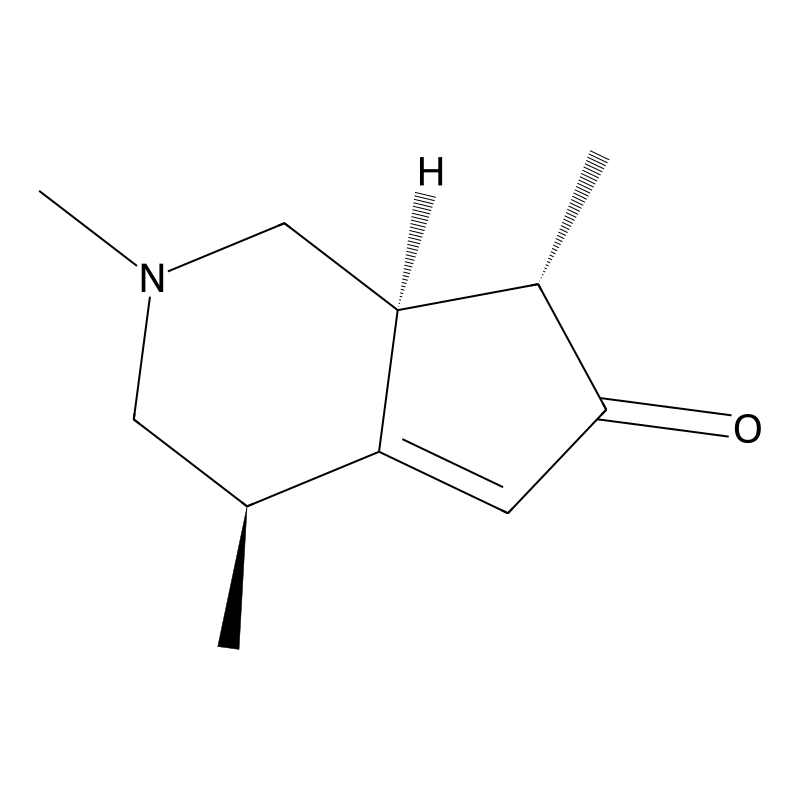

Tecomine represents the principal alkaloid isolated from Tecoma stans (Linnaeus) Kunth, a species belonging to the Bignoniaceae family [3]. This monoterpene alkaloid, bearing the molecular formula C₁₁H₁₇NO and molecular weight of 179.26 grams per mole, exhibits the systematic name (4R,7S,7aS)-2,4,7-trimethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[c]pyridin-6-one [1] [2]. The compound demonstrates characteristic physical properties including a boiling point of 125°C at 0.1 millimeters of mercury pressure and an optical rotation of [α]D²⁴ -175° when measured in chloroform at a concentration of 1.17 [3].

Tecoma stans encompasses a polymorphic complex comprising three recognized subspecies, each exhibiting distinct morphological characteristics and geographical distributions [12]. The primary subspecies, Tecoma stans variety stans, represents the most widespread form occurring throughout Mexico, Central America, and the Caribbean regions [12]. This variety typically inhabits forest margins and shrub forest communities in areas receiving higher annual rainfall [12]. The second recognized variety, Tecoma stans variety angustata, demonstrates a more restricted distribution confined to the northwestern range extending from Texas to Arizona and northern Mexico [12]. This subspecies distinguishes itself through narrower, deeply serrated lanceolate leaflets and predominantly occurs as a riparian species along dry riverbeds and rocky terrain [12]. The third variety, Tecoma stans variety velutina, exhibits the most specialized habitat requirements, occurring at high altitudes ranging from 1500 to 2600 meters in the South American Andes and Sierra Madre regions [12]. This high-altitude variety characteristically displays velvety leaflets, particularly on the undersurface, and demonstrates more leathery texture compared to the other varieties [12].

Research investigations have confirmed that tecomine occurs consistently across all examined samples of Tecoma stans, regardless of geographical origin or subspecific classification [4]. This universal presence suggests that tecomine biosynthesis represents a fundamental metabolic pathway conserved throughout the species complex [4]. The alkaloid content analysis utilizing gas chromatography techniques has demonstrated that tecomine typically constitutes between 10.40 and 11.48 percent of the total alkaloid fraction, depending on the geographical source of the plant material [4].

Table 1: Chemical and Physical Properties of Tecomine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | [1] [2] [3] |

| Molecular Weight (g/mol) | 179.26 | [1] [2] [3] |

| IUPAC Name | (4R,7S,7aS)-2,4,7-trimethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[c]pyridin-6-one | [1] [2] |

| CAS Registry Number | 6878-83-7 | [2] [3] |

| Boiling Point | 125°C (0.1 mmHg) | [3] |

| Optical Rotation | [α]D²⁴ -175° (c = 1.17 in CHCl₃) | [3] |

| UV Maximum (alcohol) | 226 nm (log ε 4.10) | [3] |

| Percent Composition C | 73.70% | [3] |

| Percent Composition H | 9.56% | [3] |

| Percent Composition N | 7.81% | [3] |

| Percent Composition O | 8.93% | [3] |

Biogeographic Variation in Alkaloid Composition

Comprehensive phytochemical investigations have revealed substantial biogeographic variation in the alkaloid composition of Tecoma stans populations across different geographical regions [4] [17]. These variations reflect the complex interplay between environmental factors, genetic diversity, and adaptive responses within the species complex [4]. Gas chromatographic analysis of alkaloid fractions from plants collected in Egypt and Brazil has demonstrated significant differences in the relative proportions of major alkaloids, including tecomine [4].

Egyptian populations of Tecoma stans exhibit a distinctive alkaloid profile characterized by tecomine comprising 10.40 percent of the total chromatogram area [4]. In these populations, tecostanine represents the predominant alkaloid at 21.88 percent, while 5β-hydroxyskitanthine constitutes 11.37 percent and boschniakine accounts for 17.30 percent of the total alkaloid fraction [4]. The combined alkaloid content in Egyptian specimens reaches 60.90 percent of the entire chromatogram area, indicating a particularly rich alkaloid accumulation [4].

Brazilian populations demonstrate a markedly different alkaloid composition pattern, with tecomine representing 11.48 percent of the total chromatogram area, showing a slight increase compared to Egyptian samples [4]. However, tecostanine content drops dramatically to 3.69 percent in Brazilian specimens, representing nearly a six-fold reduction compared to Egyptian populations [4]. Conversely, boschniakine content increases substantially to 24.89 percent in Brazilian samples, while 5β-hydroxyskitanthine remains relatively stable at 11.77 percent [4]. The total alkaloid content in Brazilian specimens accounts for 51.83 percent of the chromatogram area, representing a notable decrease compared to Egyptian populations [4].

Table 2: Biogeographic Variation in Alkaloid Composition of Tecoma stans

| Location | Tecomine (%) | Tecostanine (%) | 5β-Hydroxyskitanthine (%) | Boschniakine (%) | Total Alkaloids (%) |

|---|---|---|---|---|---|

| Egypt | 10.40 | 21.88 | 11.37 | 17.30 | 60.90 |

| Brazil | 11.48 | 3.69 | 11.77 | 24.89 | 51.83 |

Note: Values represent percentage of total chromatogram area

These biogeographic variations likely result from multiple factors including climatic conditions, soil composition, altitude, and genetic adaptation to local environmental pressures [15] [19]. The consistent presence of tecomine across all examined populations, despite variations in other alkaloids, suggests its fundamental importance in the metabolic framework of Tecoma stans [4]. The observed differences in alkaloid profiles may reflect adaptive responses to specific environmental stresses or evolutionary divergence within geographically isolated populations [15].

Proposed Biosynthetic Routes from Amino Acid Precursors

The biosynthetic pathway leading to tecomine formation follows the established principles of monoterpene alkaloid biosynthesis, which typically originate from amino acid precursors through complex enzymatic transformations [30] [46]. Current understanding of alkaloid biosynthesis indicates that tecomine likely derives from fundamental amino acid building blocks through a series of decarboxylation, cyclization, and oxidative modification reactions [44] [45].

The initial step in monoterpene alkaloid biosynthesis involves the decarboxylation of specific amino acid precursors by pyridoxal phosphate-dependent decarboxylases [44] [45]. These enzymes convert amino acids to their corresponding amines, which subsequently serve as nucleophilic components in condensation reactions with aldehyde moieties [44]. For tecomine and related cyclopenta[c]pyridine alkaloids, the most probable amino acid precursors include ornithine or lysine, both of which contribute nitrogen-containing building blocks to alkaloid structures [47] [29].

Ornithine, a non-proteinogenic amino acid formed primarily from glutamate in plants, provides a C₄N building block that typically incorporates into alkaloid structures as pyrrolidine ring systems [47]. The biosynthetic transformation involves decarboxylation of ornithine to yield putrescine, followed by oxidative cyclization to generate the characteristic nitrogen-containing heterocyclic framework [47]. Alternatively, lysine may serve as a precursor through analogous pathways, providing a C₅N unit that undergoes similar enzymatic modifications [47].

The formation of the cyclopenta[c]pyridine core structure characteristic of tecomine requires additional enzymatic steps involving oxidoreductases and cyclases [33] [39]. These enzymes catalyze the formation of carbon-carbon bonds and facilitate ring closure reactions that establish the bicyclic framework [33]. The specific stereochemistry observed in tecomine, with its (4R,7S,7aS) configuration, indicates highly stereoselective enzymatic processes that control the spatial arrangement of substituents during biosynthesis [3].

The incorporation of methyl groups at positions 2, 4, and 7 of the tecomine structure likely occurs through methyltransferase-mediated reactions utilizing S-adenosyl-L-methionine as the methyl donor [42]. These methylation reactions typically occur at specific stages of the biosynthetic pathway and contribute to the final structural diversity and biological activity of the alkaloid [42].

Enzymatic Mechanisms in Monoterpene Alkaloid Formation

The enzymatic mechanisms underlying monoterpene alkaloid formation involve a sophisticated array of enzymes that catalyze highly specific chemical transformations [33] [39]. These enzymatic processes demonstrate remarkable precision in creating complex molecular architectures from relatively simple precursor molecules [33]. The formation of tecomine and related monoterpene alkaloids requires the coordinated action of multiple enzyme families, including decarboxylases, oxidoreductases, methyltransferases, and cyclases [39] [42].

Pyridoxal phosphate-dependent decarboxylases represent the initial enzymatic components in monoterpene alkaloid biosynthesis [44] [45]. These enzymes utilize pyridoxal phosphate as a cofactor to facilitate the removal of carboxyl groups from amino acid substrates [45]. The mechanism involves formation of an external aldimine between the amino acid substrate and pyridoxal phosphate, followed by decarboxylation to generate a quinonoid intermediate [45]. Subsequent protonation of this intermediate yields the corresponding amine product, which serves as a building block for alkaloid construction [45].

Oxidoreductases play crucial roles in monoterpene alkaloid biosynthesis by catalyzing oxidative transformations that introduce functional groups and facilitate structural rearrangements [33] [39]. These enzymes, particularly cytochrome P450 monooxygenases, demonstrate remarkable versatility in catalyzing hydroxylations, epoxidations, and oxidative coupling reactions [39]. The high substrate specificity exhibited by these enzymes suggests evolutionary specialization for secondary metabolite production [33].

Cytochrome P450 enzymes represent a particularly important class of oxidoreductases in alkaloid biosynthesis, catalyzing reactions that are often difficult to achieve through conventional chemical synthesis [39]. These enzymes utilize molecular oxygen and reducing equivalents to introduce oxygen atoms into substrate molecules with high regio- and stereoselectivity [39]. The formation of complex polycyclic scaffolds characteristic of monoterpene alkaloids frequently involves P450-catalyzed cyclization reactions that establish key structural frameworks [39].

Methyltransferases contribute to alkaloid structural diversity by introducing methyl groups at specific positions on developing alkaloid molecules [42]. These enzymes typically utilize S-adenosyl-L-methionine as the methyl donor and demonstrate high specificity for particular hydroxyl, amino, or carbon nucleophiles [42]. The methylation patterns observed in tecomine suggest the involvement of multiple methyltransferases with distinct substrate specificities and regioselectivities [42].

The integration of these enzymatic activities requires precise temporal and spatial coordination within plant cells [46]. The biosynthetic enzymes are often organized into metabolic complexes or channeled pathways that facilitate efficient substrate transfer and minimize the loss of reactive intermediates [46]. This organization ensures the successful completion of complex biosynthetic sequences and contributes to the high yields of alkaloids observed in specialized plant tissues [46].

The development of stereoselective synthetic approaches for tecomine has been a significant area of research since the compound's structural elucidation. The earliest stereoselective total synthesis was reported by Imanishi and colleagues in 1981, representing the first successful preparation of racemic tecomine through a controlled synthetic route [1]. This pioneering work established the foundation for subsequent asymmetric synthetic methodologies targeting the complex cyclopenta[c]pyridin-6-one core structure.

The synthetic challenge presented by tecomine lies in its intricate stereochemical arrangement, featuring three defined stereocenters within the fused bicyclic framework. The compound exhibits the systematic name (4R,7S,7aS)-2,4,7-trimethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[c]pyridin-6-one, reflecting its absolute stereochemical configuration [2] [3]. Early synthetic efforts focused on developing methodologies that could establish the correct relative and absolute stereochemistry while maintaining synthetic efficiency.

Subsequent advances in asymmetric synthesis have enabled the preparation of enantiomerically pure tecomine. Kametani and coworkers reported a facile synthetic route to the (+)-enantiomer in 1987, demonstrating improved accessibility to the natural product configuration [1]. This methodology represented a significant advancement in the field, providing access to optically pure material for biological evaluation and further derivatization studies.

The stereoselective synthesis strategies have incorporated various approaches including chiral auxiliary-directed reactions, asymmetric catalysis, and substrate-controlled stereochemical induction. These methodologies have been designed to address the specific challenges associated with constructing the cyclopenta[c]pyridin-6-one framework while controlling the stereochemical outcome at multiple centers simultaneously.

Asymmetric Construction of the Cyclopenta[c]pyridinone Core

The asymmetric construction of the cyclopenta[c]pyridinone core represents one of the most challenging aspects of tecomine synthesis. This bicyclic system requires precise control over both regiochemistry and stereochemistry during ring formation. Several methodological approaches have been developed to address these synthetic challenges, with particular emphasis on maintaining high levels of stereocontrol throughout the construction process.

The Pauson-Khand reaction has emerged as a particularly valuable tool for cyclopenta[c]pyridinone synthesis. Günter and Gais demonstrated the utility of intramolecular Pauson-Khand cycloaddition of 1-sulfonimidoyl-substituted 5-azaoct-1-en-7-ynes for constructing hexahydro-cyclopenta[c]pyridine skeletons with excellent diastereoselectivity [4] [5]. This cobalt-mediated [2+2+1] cycloaddition approach provides access to the requisite bicyclic framework while establishing multiple stereocenters in a single transformation.

The asymmetric synthesis employs highly selective allylation of N-tert-butylsulfonyl imino esters with bis(allylsulfoximine)titanium complexes as a key stereochemical control element [5] [6]. This methodology enables the preparation of enantiomerically pure starting materials that subsequently undergo diastereoselective cyclization to afford the desired cyclopenta[c]pyridinone products. The approach demonstrates remarkable stereochemical fidelity, with diastereomeric ratios typically exceeding 20:1 in favor of the desired stereoisomer.

Recent advances have introduced palladium/gold relay catalysis for the stereoselective synthesis of octahydro-1H-cyclopenta[c]pyridine skeletons. This methodology employs a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization sequence to construct the bicyclic framework with exceptional diastereoselectivity (>99.5:1) [7]. The high level of stereocontrol achieved through this approach represents a significant advancement in cyclopenta[c]pyridinone synthesis methodology.

| Synthetic Method | Diastereoselectivity | Yield Range | Key Advantages |

|---|---|---|---|

| Pauson-Khand Cycloaddition | >20:1 | 60-85% | Single-step bicyclic formation |

| Pd/Au Relay Catalysis | >99.5:1 | 70-95% | Exceptional stereocontrol |

| Asymmetric Allylation | >15:1 | 75-90% | Chiral auxiliary compatibility |

Functionalization Approaches for Structural Analogues

The development of functionalization strategies for tecomine structural analogues has expanded the scope of accessible derivatives for biological and pharmaceutical evaluation. These approaches focus on selective modification of the core cyclopenta[c]pyridinone framework while preserving the essential structural features responsible for biological activity.

Functionalization at the nitrogen center has been extensively explored through various alkylation and acylation methodologies. The quaternary ammonium salt derivatives, including methiodide and methoperchlorate forms, represent important functionalization products that have facilitated structural characterization studies [1] [8]. These derivatives demonstrate enhanced crystallinity properties, enabling detailed X-ray crystallographic analysis for absolute stereochemical determination.

Ring system modifications have been achieved through selective oxidation and reduction protocols. The ketone functionality within the cyclopentenone ring system provides opportunities for further derivatization through nucleophilic addition reactions, reduction to alcohol derivatives, and condensation reactions with various nucleophiles. These transformations enable access to diverse structural analogues while maintaining the core bicyclic architecture.

Peripheral functionalization approaches have focused on modification of the methyl substituents through selective oxidation and substitution reactions. These strategies enable the introduction of various functional groups that can modulate the physicochemical properties and biological activity profiles of tecomine analogues. The development of regioselective functionalization protocols has been crucial for accessing specific substitution patterns required for structure-activity relationship studies.

Modern functionalization approaches have incorporated bioorthogonal chemistry principles for selective modification under mild conditions. These methodologies enable the preparation of complex derivatives that would be difficult to access through traditional synthetic routes. The application of click chemistry and related bioorthogonal transformations has expanded the accessible chemical space for tecomine analogue development.

Characterization of Salts and Coordination Complexes

The characterization of tecomine salts and coordination complexes has provided crucial insights into the structural and electronic properties of this alkaloid system. These studies have been essential for understanding the molecular recognition properties and potential applications in coordination chemistry and materials science.

The methiodide salt of tecomine represents the most extensively characterized derivative, with comprehensive crystallographic and spectroscopic analysis providing definitive structural information [9]. Single crystal X-ray diffraction analysis of tecomanine methiodide revealed the absolute stereochemical configuration as R at C5, S at C4, S at C9, and R at C10, establishing the complete three-dimensional structure of the natural product. The crystalline material exhibits orthorhombic symmetry with space group P2₁2₁2₁, demonstrating excellent structural order suitable for detailed geometric analysis.

| Salt Derivative | Molecular Formula | Molecular Weight | Melting Point | Crystal System |

|---|---|---|---|---|

| Methiodide | C₁₂H₂₀INO | 321.20 g/mol | 240-242°C (dec) | Orthorhombic |

| Methoperchlorate | C₁₂H₂₀ClNO₅ | 293.74 g/mol | 242°C | Not determined |

The methoperchlorate derivative provides an alternative salt form with distinct physicochemical properties [8]. This perchlorate salt demonstrates enhanced thermal stability compared to the iodide analogue and exhibits different solubility characteristics that may be advantageous for specific applications. The preparation of multiple salt forms enables optimization of crystallization conditions and provides alternatives for various analytical and preparative procedures.

Coordination complex formation with tecomine involves the nitrogen donor atom within the pyridine ring system, enabling the compound to function as a monodentate ligand in metal coordination environments [10] [11]. The electron-rich nitrogen center demonstrates strong coordinating ability with various transition metals, forming stable coordination complexes that exhibit distinctive spectroscopic and electronic properties. These coordination complexes have been characterized through various analytical techniques including infrared spectroscopy, mass spectrometry, and elemental analysis.

The coordination chemistry of tecomine extends to the formation of mixed-ligand complexes where the alkaloid functions as one component within larger coordination assemblies [10]. These systems demonstrate potential applications in catalysis, materials science, and supramolecular chemistry. The coordination behavior has been studied with various metal centers including copper, silver, and platinum, revealing distinct coordination modes and stability patterns that depend on the specific metal-ligand combination employed.

XLogP3

UNII

Wikipedia

Explore Compound Types